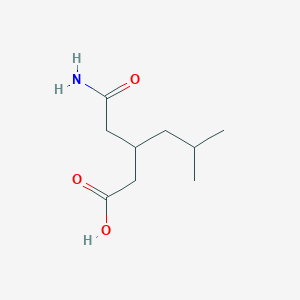

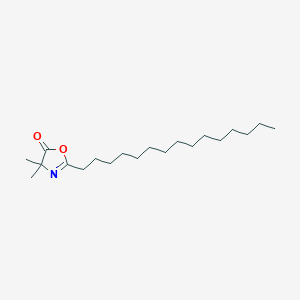

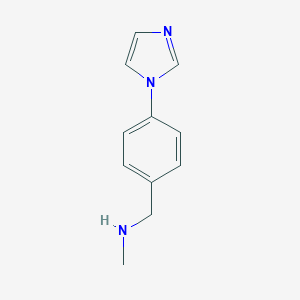

1-(4-(1H-Imidazol-1-yl)phenyl)-N-methylmethanamine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of imidazole derivatives often involves condensation reactions, utilizing halophenyl compounds as starting materials. A study by Skrzypiec et al. (2012) discussed the crystal structures of imidazole-4-imines, derivatives closely related to our compound of interest, highlighting the role of halophenyl precursors in their synthesis (Skrzypiec et al., 2012).

Molecular Structure Analysis

The molecular structure of imidazole derivatives, including 1-(4-(1H-Imidazol-1-yl)phenyl)-N-methylmethanamine, is characterized by the presence of an imidazole ring, which significantly influences the compound's physical and chemical properties. Studies have shown that these structures can form weak specific intermolecular interactions, such as hydrogen bonds and π–π interactions, which play a crucial role in their crystalline packing and stability (Skrzypiec et al., 2012).

Chemical Reactions and Properties

Imidazole derivatives undergo various chemical reactions, including condensation with aldehydes and ammonium chloride, as demonstrated by Visagaperumal et al. (2010), who synthesized various derivatives and evaluated their antimicrobial properties (Visagaperumal et al., 2010). These reactions are crucial for modifying the compound to achieve desired physical and chemical properties.

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystalline structure, are influenced by the molecular structure of imidazole derivatives. The studies by Skrzypiec et al. (2012) and others provide insights into the crystalline structure and intermolecular interactions that define these properties (Skrzypiec et al., 2012).

Chemical Properties Analysis

Chemical properties, including reactivity with various reagents and stability under different conditions, are significant for understanding the compound's behavior in chemical reactions and potential applications. The synthesis and reactions outlined by Visagaperumal et al. (2010) highlight the reactivity of imidazole derivatives towards different substituted aldehydes and their variable antimicrobial activity, demonstrating the compound's chemical versatility (Visagaperumal et al., 2010).

科学的研究の応用

Cytochrome P450 Enzyme Inhibition

Imidazole derivatives have been studied for their role as chemical inhibitors of cytochrome P450 (CYP) isoforms in human liver microsomes, which is crucial for understanding drug-drug interactions and the metabolism of various drugs. The specificity of such inhibitors towards different CYP isoforms highlights their potential in predicting drug interactions and aiding in the development of safer pharmacological treatments (Khojasteh et al., 2011).

Heterocyclic Compound Synthesis

Imidazole derivatives serve as valuable building blocks for synthesizing a wide array of heterocyclic compounds, demonstrating their versatility in producing pharmaceuticals, dyes, and materials with novel properties. This chemical reactivity forms the basis for creating compounds with potential applications in medicinal chemistry and materials science (Gomaa & Ali, 2020).

Inhibitors of p38α MAP Kinase

Imidazole scaffolds are critical in the design of selective inhibitors for the p38 mitogen-activated protein (MAP) kinase, which is involved in inflammatory cytokine release. These compounds offer a therapeutic approach for diseases characterized by excessive inflammation, showcasing the medicinal importance of imidazole derivatives (Scior et al., 2011).

Chemical and Biological Properties of Phosphorylated Azoles

The study of 4-phosphorylated derivatives of imidazoles has revealed their significant chemical and biological activities, including their use in developing compounds with insectoacaricidal, anti-blastic, and antihypertensive properties. This research underscores the potential of phosphorylated imidazoles in pharmaceuticals and agrochemicals (Abdurakhmanova et al., 2018).

Immune Response Modifiers

Imidazole analogues like imiquimod exhibit the ability to activate the immune system through localized induction of cytokines, offering novel approaches for treating various skin disorders and cancers. This application demonstrates the therapeutic potential of imidazole derivatives beyond their traditional use in antifungal and antimicrobial therapies (Syed, 2001).

Safety And Hazards

The safety data sheet for a similar compound, Tris[4-(1H-imidazol-1-yl)phenyl]amine, suggests that it should be handled with care to avoid dust formation and inhalation . It is recommended to use personal protective equipment and ensure adequate ventilation . In case of accidental ingestion or contact with skin or eyes, immediate medical attention is advised .

将来の方向性

While the specific future directions for “1-(4-(1H-Imidazol-1-yl)phenyl)-N-methylmethanamine” are not mentioned in the sources, there is a general interest in the development of novel drugs that contain heterocyclic nuclei due to their high chemotherapeutic values . Novel inhibitors that offer selective suppression of Hsp90 isoforms or specific disruption of Hsp90-co-chaperone protein-protein interactions are expected to show satisfactory efficacy and safety profiles .

特性

IUPAC Name |

1-(4-imidazol-1-ylphenyl)-N-methylmethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3/c1-12-8-10-2-4-11(5-3-10)14-7-6-13-9-14/h2-7,9,12H,8H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZIBQMZVUZDSFA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1=CC=C(C=C1)N2C=CN=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20428126 |

Source

|

| Record name | 1-[4-(1H-Imidazol-1-yl)phenyl]-N-methylmethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20428126 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-(1H-Imidazol-1-yl)phenyl)-N-methylmethanamine | |

CAS RN |

179873-45-1 |

Source

|

| Record name | 1-[4-(1H-Imidazol-1-yl)phenyl]-N-methylmethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20428126 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(E,2Z)-4-ethyl-2-hydroxyimino-5-nitrohex-3-enyl]pyridine-3-carboxamide](/img/structure/B69436.png)

![N1-[2-(2-Piperidyl)ethyl]-3,5-di(trifluoromethyl)aniline](/img/structure/B69440.png)

![[5-(Trifluoromethyl)-1,2-oxazol-3-yl]methanol](/img/structure/B69441.png)